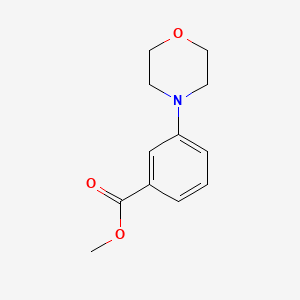

Methyl 3-Morpholinobenzoate

Beschreibung

Methyl 3-morpholinobenzoate (CAS: 197172-69-3) is a benzoic acid derivative featuring a morpholine substituent at the 3-position and a methyl ester group. Its molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol . The compound is commonly used as a pharmaceutical intermediate, particularly in synthesizing molecules targeting biological pathways such as ferroptosis . It is stored under dry conditions at 2–8°C and has a purity of 98% in commercial supplies .

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHOTUXOPYLESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932499 | |

| Record name | Methyl 3-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145127-37-3 | |

| Record name | Methyl 3-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-Morpholinobenzoate (15b)

- Structure : Ethyl ester analog, replacing the methyl group with ethyl.

- Molecular Formula: C₁₃H₁₇NO₃.

- Molecular Weight : 236.1 g/mol (observed via ESI-MS) .

- Synthesis : Yield of 78% via esterification; characterized by ¹H NMR (δ 4.37 ppm for ethyl group) .

- Applications : Studied in ferroptosis inhibition, suggesting the morpholine moiety enhances interaction with biological targets like NCOA4-FTH1 .

- Key Difference : Ethyl ester may confer slightly higher lipophilicity compared to the methyl analog, influencing pharmacokinetics.

Methyl 5-Amino-2-Morpholinobenzoate

Methyl 3-Fluoro-4-Morpholinobenzoate

Methyl 3-Morpholinopropionate (ST-7245)

- Structure : Propionate backbone instead of benzoate.

- Molecular Formula: C₈H₁₅NO₃.

- Molecular Weight : 173.21 g/mol .

- Purity: 95% (lower than Methyl 3-morpholinobenzoate’s 98%) .

- Key Difference : The shorter chain may reduce steric hindrance, favoring enzymatic interactions.

Data Table: Comparative Analysis of Morpholinobenzoate Derivatives

Research Findings and Functional Insights

- Synthetic Efficiency: Methyl 3-morpholinobenzoate derivatives are synthesized via esterification or nucleophilic substitution, with yields ranging from 76% to 98% depending on substituents .

- Biological Activity: Morpholine rings enhance solubility and target engagement in ferroptosis pathways, while fluorine or amino groups modulate electronic properties and binding affinity .

- Safety Considerations: Methyl esters generally require precautions (e.g., H302 hazard), but fluoro- or amino-substituted analogs may introduce additional risks, necessitating tailored safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.